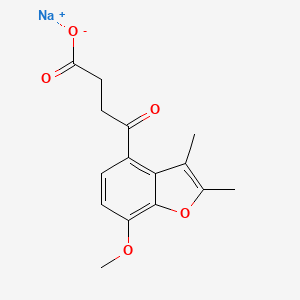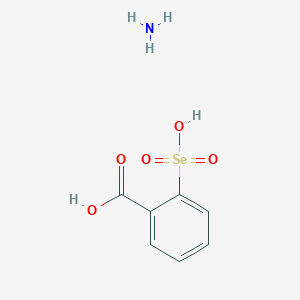
2-Selenonobenzoic acid--ammonia (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Selenonobenzoic acid–ammonia (1/1) is a compound that consists of 2-selenonobenzoic acid and ammonia in a 1:1 molar ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-selenonobenzoic acid–ammonia (1/1) typically involves the reaction of 2-selenonobenzoic acid with ammonia under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or water, at a specific temperature and pressure to ensure the formation of the desired product. The reaction can be represented as follows:
2-Selenonobenzoic acid+Ammonia→2-Selenonobenzoic acid–ammonia (1/1)
Industrial Production Methods
Industrial production of 2-selenonobenzoic acid–ammonia (1/1) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Selenonobenzoic acid–ammonia (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenonic acid derivatives.
Reduction: Reduction reactions can convert the compound into selenol derivatives.
Substitution: The compound can undergo substitution reactions where the ammonia group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Selenonic acid derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted selenobenzoic acid derivatives.
Scientific Research Applications
2-Selenonobenzoic acid–ammonia (1/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-selenonobenzoic acid–ammonia (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes and modulate signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Selenobenzoic acid: Lacks the ammonia component but shares similar chemical properties.
Selenonic acid derivatives: Formed through oxidation reactions.
Selenol derivatives: Formed through reduction reactions.
Uniqueness
2-Selenonobenzoic acid–ammonia (1/1) is unique due to its specific combination of 2-selenonobenzoic acid and ammonia, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
66616-98-6 |
|---|---|
Molecular Formula |
C7H9NO5Se |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
azane;2-selenonobenzoic acid |
InChI |
InChI=1S/C7H6O5Se.H3N/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H3 |
InChI Key |
QPNRBTJHYZRMJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[Se](=O)(=O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


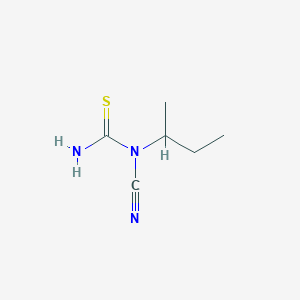
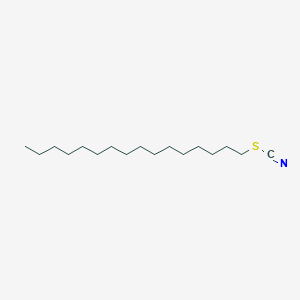
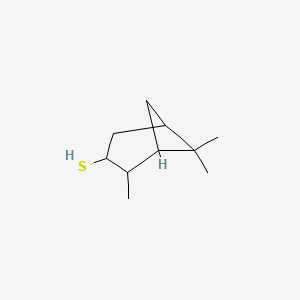
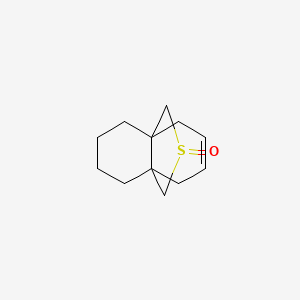


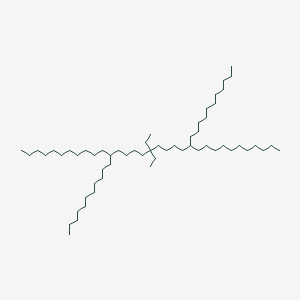
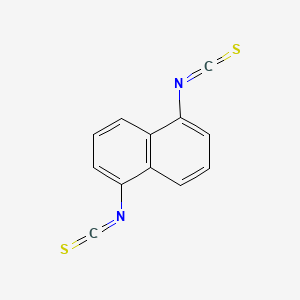
![9-Oxabicyclo[4.2.1]nonan-7-one](/img/structure/B14462942.png)
![Diphenyl [(4-chloroanilino)methyl]phosphonate](/img/structure/B14462946.png)
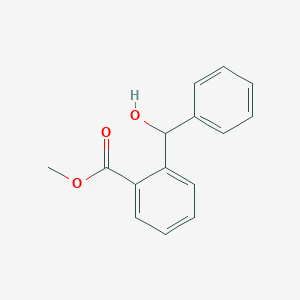
![Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium](/img/structure/B14462953.png)
![5-Chloro-2-[(14-ethoxycarbonyl-3-methyl-6,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,8,11,13(17)-hexaen-5-yl)amino]benzenesulfonic acid](/img/structure/B14462968.png)
